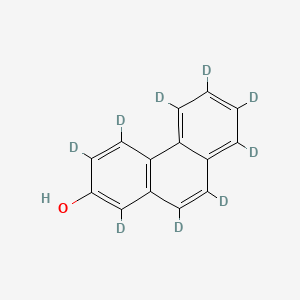
2-Phenanthrol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenanthrol-d9: is a deuterium-labeled variant of 2-Phenanthrol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenanthrol-d9 typically involves the deuteration of 2-Phenanthrol. This process can be achieved by using deuterated reagents such as deuterated acetone or other deuterated solvents. The reaction conditions often include the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium label .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenanthrol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 2-Phenanthrol.
Substitution: Halogenated phenanthrol derivatives.
Aplicaciones Científicas De Investigación
2-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Phenanthrol-d9 involves the formation of stable complexes with metal ions. This property is particularly useful in studying the interactions of metal ions with biological molecules such as proteins, enzymes, and DNA. The deuterium label enhances the stability of these complexes, allowing for detailed spectroscopic analysis using techniques such as UV-Vis, fluorescence, and nuclear magnetic resonance spectroscopy .
Comparación Con Compuestos Similares
4-Phenanthrol-d9: Similar to 2-Phenanthrol-d9 but with the deuterium label at a different position.
3-Phenanthrol-d9: Another variant with the deuterium label at the third position of the phenanthrol molecule.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its stability and ability to form complexes with metal ions make it particularly valuable in biochemical and pharmacological research .
Propiedades
Fórmula molecular |
C14H10O |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])O)[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















